molecular formula C8H10O4 B14505746 2-Cyclopenten-1-one, 5-(acetyloxy)-3-methoxy- CAS No. 62966-17-0

2-Cyclopenten-1-one, 5-(acetyloxy)-3-methoxy-

Katalognummer: B14505746
CAS-Nummer: 62966-17-0
Molekulargewicht: 170.16 g/mol
InChI-Schlüssel: JLSSDDKIPWWYGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Cyclopenten-1-one, 5-(acetyloxy)-3-methoxy- is an organic compound with a unique structure that includes a cyclopentenone ring substituted with acetyloxy and methoxy groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopenten-1-one, 5-(acetyloxy)-3-methoxy- can be achieved through several methods. One common approach involves the Morita-Baylis-Hillman reaction, where 2-cyclopenten-1-one reacts with formalin in the presence of a phosphine catalyst to yield 2-hydroxymethyl-2-cyclopenten-1-one . This intermediate can then be further functionalized to introduce the acetyloxy and methoxy groups under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

2-Cyclopenten-1-one, 5-(acetyloxy)-3-methoxy- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclopentenone ring to a cyclopentanol derivative.

    Substitution: The acetyloxy and methoxy groups can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst choice.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

2-Cyclopenten-1-one, 5-(acetyloxy)-3-methoxy- has several scientific research applications:

Wirkmechanismus

The mechanism by which 2-Cyclopenten-1-one, 5-(acetyloxy)-3-methoxy- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The acetyloxy and methoxy groups play a role in binding to these targets, influencing their activity and leading to various biological effects. The cyclopentenone ring can undergo nucleophilic addition reactions, further modulating its activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Cyclopenten-1-one: A simpler analog without the acetyloxy and methoxy groups.

    3-Methoxy-2-cyclopenten-1-one: Lacks the acetyloxy group but retains the methoxy substitution.

    5-Acetyloxy-2-cyclopenten-1-one: Contains the acetyloxy group but not the methoxy group.

Uniqueness

2-Cyclopenten-1-one, 5-(acetyloxy)-3-methoxy- is unique due to the presence of both acetyloxy and methoxy groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

62966-17-0

Molekularformel

C8H10O4

Molekulargewicht

170.16 g/mol

IUPAC-Name

(4-methoxy-2-oxocyclopent-3-en-1-yl) acetate

InChI

InChI=1S/C8H10O4/c1-5(9)12-8-4-6(11-2)3-7(8)10/h3,8H,4H2,1-2H3

InChI-Schlüssel

JLSSDDKIPWWYGS-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)OC1CC(=CC1=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.